4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile (DNBH) is a nitrobenzimidazole compound and is a type of heterocyclic compound. It is a very important chemical intermediate and has been used in the synthesis of various pharmaceuticals and agrochemicals. DNBH has been studied extensively in the past few decades due to its unique properties and potential applications in the scientific research.
Scientific Research Applications
4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile has been used in a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. This compound has been used as a catalyst in the synthesis of various organic compounds, and as a reagent in the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile is not fully understood. However, it is believed that the nitro group of the compound is responsible for its reactivity. The nitro group is believed to be the active site of the compound, and it is believed to react with organic molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that the compound may have a variety of effects on the body. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties in laboratory tests.
Advantages and Limitations for Lab Experiments
The advantages of using 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile for laboratory experiments include its high reactivity and its ability to form different products. The compound is also relatively inexpensive and easy to obtain. However, the compound is also toxic and should be handled with care.
Future Directions
The future of 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile is promising, as the compound has potential applications in a wide range of scientific research. Possible future directions include further research into the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of various organic compounds. Additionally, further research into the mechanism of action of this compound could lead to the development of new and more efficient syntheses of the compound. Finally, the potential of this compound as a catalyst in the synthesis of various organic compounds could be explored further.
Synthesis Methods
The most commonly used method for the synthesis of 4,4-Dimethyl-2-(5-nitro(3-hydrobenzimidazol-2-ylidene))-3-oxopentanenitrile is the nitration of 4,4-dimethyl-3-oxopentanenitrile with aqueous nitric acid. The reaction is carried out at room temperature and the product is obtained in high yields. The reaction is generally carried out in the presence of an acid catalyst, such as sulfuric acid, to improve the reaction rate.
properties
IUPAC Name |
(Z)-3-hydroxy-4,4-dimethyl-2-(6-nitro-1H-benzimidazol-2-yl)pent-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-14(2,3)12(19)9(7-15)13-16-10-5-4-8(18(20)21)6-11(10)17-13/h4-6,19H,1-3H3,(H,16,17)/b12-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIJKPMXKLVEJR-XFXZXTDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C(C#N)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C(\C#N)/C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.